Carmine

Übersicht

Beschreibung

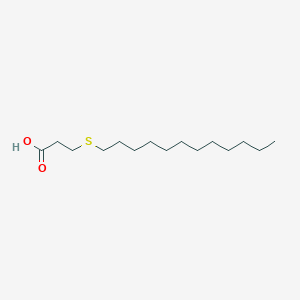

Cochenille ist ein natürlicher Farbstoff, der aus den getrockneten Körpern weiblicher Cochenille-Insekten gewonnen wird, insbesondere der Art Dactylopius coccus. Diese Insekten stammen aus tropischen und subtropischen Regionen Amerikas und leben auf Kakteen, insbesondere auf dem Feigenkaktus. Der Hauptbestandteil des Cochenille-Farbstoffs ist Carminsäure, die etwa 17 bis 24 % des Gewichts des getrockneten Insekts ausmacht . Cochenille wird seit Jahrhunderten verwendet, um leuchtend rote, scharlachrote und violette Farbstoffe für Textilien, Kosmetik und Lebensmittel herzustellen .

2. Herstellungsmethoden

Synthetische Verfahren und Reaktionsbedingungen: Die traditionelle Methode zur Herstellung von Cochenille-Farbstoff umfasst das Ernten der Insekten von Kakteen, das Trocknen und anschliessende Extrahieren der Carminsäure. Der Extraktionsprozess beinhaltet typischerweise das Zerkleinern der getrockneten Insekten und die Behandlung mit einer alkalischen Lösung, um die Carminsäure zu reinigen .

Industrielle Produktionsmethoden: In der modernen industriellen Produktion werden Cochenille-Insekten in kontrollierten Umgebungen auf Kakteen kultiviert. Die Insekten werden geerntet, getrocknet und verarbeitet, um Carminsäure zu extrahieren. Dieser Extrakt wird dann mit Aluminium- oder Calciumsalzen vermischt, um Karminfarbstoff herzustellen . Neuere Fortschritte beinhalten Versuche, Carminsäure durch Gentechnik in Mikroben zu produzieren, was eine nachhaltigere und skalierbare Produktionsmethode bieten könnte .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The traditional method of preparing cochineal dye involves harvesting the insects from cacti, drying them, and then extracting the carminic acid. The extraction process typically involves crushing the dried insects and treating them with an alkaline solution to purify the carminic acid .

Industrial Production Methods: In modern industrial production, cochineal insects are cultivated on cacti in controlled environments. The insects are harvested, dried, and processed to extract carminic acid. This extract is then mixed with aluminum or calcium salts to produce carmine dye . Recent advancements include attempts to produce carminic acid through genetic engineering in microbes, which could offer a more sustainable and scalable production method .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cochenille, hauptsächlich aus Carminsäure zusammengesetzt, durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Carminsäure kann oxidiert werden, um verschiedene Rot- und Violetttöne zu erzeugen.

Reduktion: Reduktionsreaktionen können die Farbintensität und -stabilität des Farbstoffs verändern.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid.

Komplexierungsmittel: Aluminiumsulfat und Zinnchlorid.

Hauptprodukte:

Karmin: Wird durch Mischen von Carminsäure mit Aluminium- oder Calciumsalzen hergestellt.

Wissenschaftliche Forschungsanwendungen

Cochenille hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als pH-Indikator und bei der Untersuchung von Metallkomplexierungsreaktionen verwendet.

Medizin: Wird wegen ihrer potenziellen antioxidativen und antimikrobiellen Eigenschaften untersucht.

Industrie: Wird als natürliches Färbemittel in Lebensmitteln, Kosmetika und Textilien verwendet.

5. Wirkmechanismus

Der wichtigste Wirkstoff von Cochenille, Carminsäure, übt seine Wirkung durch seine Fähigkeit aus, stabile Komplexe mit Metallionen zu bilden. Diese Komplexbildung erhöht die Farbstabilität und -intensität des Farbstoffs. Zu den molekularen Zielstrukturen gehören Proteine und andere Biomoleküle, die mit Carminsäure interagieren, was zu ihrer weit verbreiteten Verwendung in Färbe- und Färbeanwendungen führt .

Wirkmechanismus

The primary active component of cochineal, carminic acid, exerts its effects through its ability to form stable complexes with metal ions. This complexation enhances the dye’s color stability and intensity. The molecular targets include proteins and other biomolecules that interact with carminic acid, leading to its widespread use in staining and dyeing applications .

Vergleich Mit ähnlichen Verbindungen

Cochenille ist einzigartig unter den natürlichen Farbstoffen aufgrund ihres hohen Gehalts an Carminsäure und ihrer Fähigkeit, eine breite Palette von Rot- und Violetttönen zu erzeugen. Ähnliche Verbindungen umfassen:

Kermes: Ein weiterer aus Insekten gewonnener Farbstoff, aber mit einer schwächeren Rotfärbung.

Krapp: Ein pflanzlicher Farbstoff, der Rottöne erzeugt, aber nicht die Intensität und Stabilität von Cochenille aufweist.

Die Einzigartigkeit von Cochenille liegt in ihrer leuchtenden Farbe, Stabilität und natürlichen Herkunft, was sie trotz der Verfügbarkeit synthetischer Alternativen zu einer bevorzugten Wahl für verschiedene Anwendungen macht.

Eigenschaften

IUPAC Name |

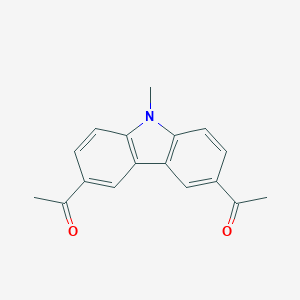

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLVPJVXFOQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859613 | |

| Record name | 7-Hexopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red crystals in methanol; bright red powder; deep red color in water; [HSDB], Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS], Solid | |

| Record name | Carmine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cochineal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.3 mg/mL at 25 °C | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1260-17-9, 1343-78-8, 1219145-87-5, 1390-65-4 | |

| Record name | Carmine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cochineal (dye) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Hexopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cochineal (dye) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 °C | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.